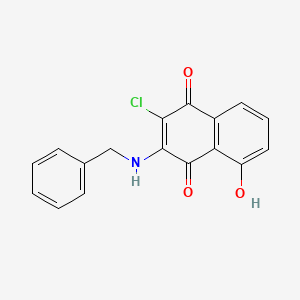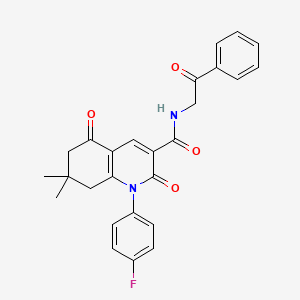![molecular formula C16H10BrClN4OS B11050056 6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050056.png)
6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine, chlorine, and methoxy groups in the compound’s structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 3-bromoaniline with 5-chloro-2-methoxybenzoyl chloride to form the corresponding hydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the triazolothiadiazole ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine or chlorine substituents, resulting in the formation of dehalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Reagents like nitrating mixtures, sulfonating agents, and halogenating agents are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Dehalogenated derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3-Bromophenyl)-3-(5-chloro-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(3-Bromophenyl)-3-(5-chloro-2-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The unique combination of bromine, chlorine, and methoxy groups in 6-(3-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts distinct chemical properties and biological activities compared to its analogs. These differences can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C16H10BrClN4OS |
|---|---|
Poids moléculaire |
421.7 g/mol |
Nom IUPAC |
6-(3-bromophenyl)-3-(5-chloro-2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10BrClN4OS/c1-23-13-6-5-11(18)8-12(13)14-19-20-16-22(14)21-15(24-16)9-3-2-4-10(17)7-9/h2-8H,1H3 |
Clé InChI |
WSEPYWHERPJBOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(5-Bromothiophen-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050008.png)
![N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide](/img/structure/B11050017.png)
![4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11050025.png)
![Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050032.png)

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11050043.png)
![4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11050049.png)
![1-cyclopentylchromeno[3,4-d]imidazol-4-one](/img/structure/B11050068.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050072.png)
![5-[(phenylamino)methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11050073.png)
![(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11050079.png)
![7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11050080.png)